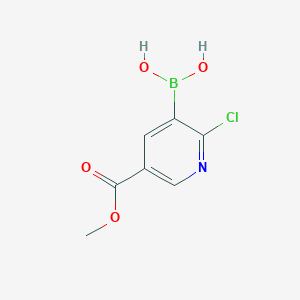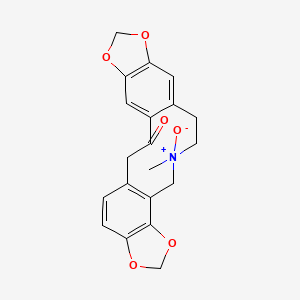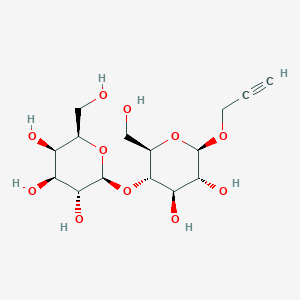
2-Propynyl |A-D-lactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propynyl beta-D-lactopyranoside is a chemical compound with the molecular formula C15H24O11. It is a derivative of lactopyranoside, where a propynyl group is attached to the lactopyranoside structure. This compound is primarily used in research and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynyl beta-D-lactopyranoside typically involves the reaction of lactopyranoside with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using chromatographic techniques .
Industrial Production Methods
While specific industrial production methods for 2-Propynyl beta-D-lactopyranoside are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification methods such as large-scale chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propynyl beta-D-lactopyranoside can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated lactopyranoside derivatives.
Substitution: Various substituted lactopyranoside derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propynyl beta-D-lactopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving carbohydrate metabolism and enzyme activity.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active carbohydrates.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Propynyl beta-D-lactopyranoside involves its interaction with specific enzymes and receptors in biological systems. The propynyl group can participate in various biochemical reactions, influencing the activity of enzymes involved in carbohydrate metabolism. The compound can also act as a substrate or inhibitor for certain enzymes, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl beta-D-thiogalactopyranoside: A non-metabolizable galactose analog used in molecular biology.
4-Nitrophenyl beta-D-lactopyranoside: Used as a substrate for determining beta-lactosidase activity.
Uniqueness
2-Propynyl beta-D-lactopyranoside is unique due to the presence of the propynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where other similar compounds may not be suitable .
Eigenschaften
Molekularformel |
C15H24O11 |
|---|---|
Molekulargewicht |
380.34 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-prop-2-ynoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H24O11/c1-2-3-23-14-12(22)10(20)13(7(5-17)25-14)26-15-11(21)9(19)8(18)6(4-16)24-15/h1,6-22H,3-5H2/t6-,7-,8+,9+,10-,11-,12-,13-,14-,15+/m1/s1 |
InChI-Schlüssel |
PVLGGYRASUDQSJ-YZIZBFEWSA-N |
Isomerische SMILES |
C#CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
Kanonische SMILES |
C#CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



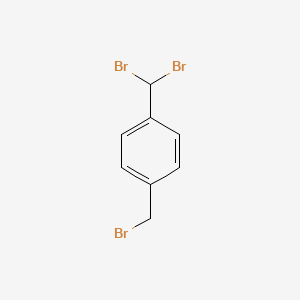
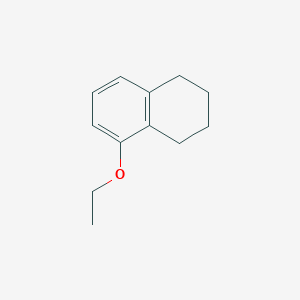
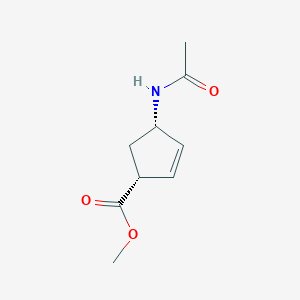
![1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone](/img/structure/B13406727.png)
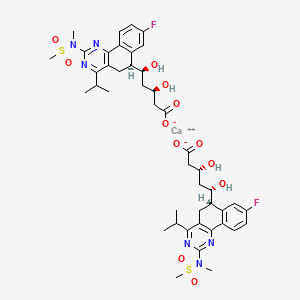
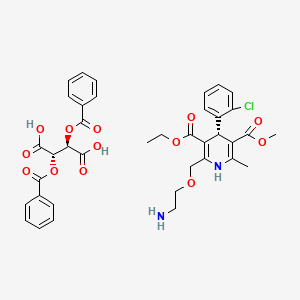

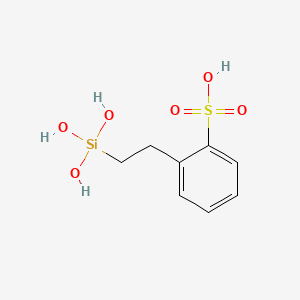
![(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B13406756.png)

![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
